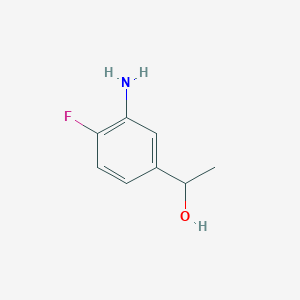

1-(3-Amino-4-fluorophenyl)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

701-42-8 |

|---|---|

Molecular Formula |

C8H10FNO |

Molecular Weight |

155.17 g/mol |

IUPAC Name |

1-(3-amino-4-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H10FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,10H2,1H3 |

InChI Key |

WRBRIQRGTCMPFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Amino-4-fluorophenyl)ethanol (CAS 701-42-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(3-Amino-4-fluorophenyl)ethanol, a key building block in medicinal chemistry. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes known information with expert analysis of structurally similar molecules to offer a robust technical profile.

Introduction: The Significance of a Fluorinated Amino Alcohol

1-(3-Amino-4-fluorophenyl)ethanol (CAS: 701-42-8) is a substituted aromatic amino alcohol. Its structure is characterized by a phenyl ring functionalized with a fluorine atom, an amino group, and a hydroxyethyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and development.

The presence of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule. Strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall efficacy and safety profile of a drug candidate. The amino and alcohol functionalities provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

Physicochemical and Spectral Properties

While extensive experimental data for 1-(3-Amino-4-fluorophenyl)ethanol is not widely published, its properties can be reliably inferred from its chemical structure and comparison with well-characterized analogs.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 701-42-8 | [1] |

| Molecular Formula | C₈H₁₀FNO | |

| Molecular Weight | 155.17 g/mol | |

| InChI | 1S/C8H10FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,10H2,1H3 | |

| InChIKey | WRBRIQRGTCMPFQ-UHFFFAOYSA-N | |

| Purity | Typically ≥98% | [1] |

Spectral Analysis (Predicted)

The following spectral characteristics are predicted based on the structure of 1-(3-Amino-4-fluorophenyl)ethanol and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the hydroxyethyl group, the methyl protons, and the protons of the amino and hydroxyl groups. The aromatic region will likely display complex splitting patterns due to the substitution pattern and fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, C-H stretches of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and a strong C-F stretching band.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (155.17 g/mol ). Fragmentation patterns would likely involve the loss of water, a methyl group, or other small fragments.

Synthesis and Reactivity

1-(3-Amino-4-fluorophenyl)ethanol is not typically synthesized directly but is prepared from its corresponding ketone precursor, 1-(3-Amino-4-fluorophenyl)ethanone (also known as 3'-Amino-4'-fluoroacetophenone).

Proposed Synthesis Workflow

The most common and efficient method for the synthesis of 1-(3-Amino-4-fluorophenyl)ethanol is the reduction of the ketone functionality of 1-(3-Amino-4-fluorophenyl)ethanone.

Caption: Proposed synthesis of 1-(3-Amino-4-fluorophenyl)ethanol.

Experimental Protocol: Reduction of 1-(3-Amino-4-fluorophenyl)ethanone

This is a generalized protocol and should be adapted and optimized based on laboratory conditions and scale.

-

Dissolution: Dissolve 1-(3-Amino-4-fluorophenyl)ethanone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions to the cooled solution. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1.

-

Reaction: Allow the reaction mixture to stir at room temperature for a few hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

1-(3-Amino-4-fluorophenyl)ethanol is a valuable building block for the synthesis of a wide range of biologically active compounds. The strategic placement of the amino, fluoro, and hydroxyl groups provides multiple points for diversification and optimization of lead compounds.

Role as a Pharmaceutical Intermediate

The fluorophenylamino alcohol moiety is a common structural motif in many pharmaceutical agents. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, while the amino and hydroxyl groups can participate in key hydrogen bonding interactions with biological targets.

-

Kinase Inhibitors: The aminophenyl scaffold is frequently found in kinase inhibitors, where the amino group can act as a crucial hydrogen bond donor or acceptor in the ATP-binding pocket of the enzyme.

-

GPCR Ligands: The functionalities present in this molecule are also suitable for the synthesis of ligands for G-protein coupled receptors (GPCRs), a large family of drug targets.

-

Antimicrobial and Antiviral Agents: Fluorinated aromatic compounds have shown promise in the development of new antimicrobial and antiviral drugs.

The chiral nature of 1-(3-Amino-4-fluorophenyl)ethanol (due to the stereocenter at the carbon bearing the hydroxyl group) is also of significant interest. The synthesis of enantiomerically pure forms of this compound would allow for the development of stereospecific drugs, which can lead to improved efficacy and reduced side effects.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1-(3-Amino-4-fluorophenyl)ethanol. Although a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic amines and alcohols should be followed.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Aromatic amines, as a class, can be toxic and may have carcinogenic properties. Therefore, it is prudent to handle 1-(3-Amino-4-fluorophenyl)ethanol with care and to minimize exposure.

Conclusion

1-(3-Amino-4-fluorophenyl)ethanol is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated phenyl ring, an amino group, and a chiral alcohol provides a versatile platform for the synthesis of novel therapeutic agents. While detailed experimental data for this compound is limited, its properties and reactivity can be reliably predicted based on its structure and comparison with related molecules. As the demand for sophisticated and effective pharmaceuticals continues to grow, the utility of such fluorinated intermediates is expected to increase, making 1-(3-Amino-4-fluorophenyl)ethanol a compound of significant interest to the scientific community.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

-

AMINO ALCOHOL EA Safety Data Sheet. (2018, June 12). Nippon Nyukazai Co., Ltd. Retrieved from [Link]

-

1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 3'-amino-4'-fluoro-acetophenone. (n.d.). PrepChem.com. Retrieved from [Link]

-

Aromatic Amino Compounds. (2011, August 3). In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946. (n.d.). PubChem. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

1-(3-Fluorophenyl)ethanol | CAS 402-63-1. (n.d.). P212121 Store. Retrieved from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Structure and Molecular Weight of 1-(3-Amino-4-fluorophenyl)ethanol

Executive Summary

1-(3-Amino-4-fluorophenyl)ethanol is a key building block in medicinal chemistry, valued for its role in synthesizing a range of pharmaceutical compounds. The strategic placement of amino, hydroxyl, and fluoro groups on the phenyl ring provides a versatile scaffold for developing new therapeutic agents. This guide offers a detailed examination of its chemical structure, molecular weight, synthesis, and physicochemical properties, providing essential information for its effective use in drug discovery and development. The inclusion of fluorinated motifs in drug candidates is a widely used strategy to enhance metabolic stability and binding affinity.[1][2][3][4] This molecule, featuring a fluorine atom, is a prime example of a valuable intermediate in this context.

Core Molecular Attributes

A fundamental understanding of the structure and basic properties of 1-(3-Amino-4-fluorophenyl)ethanol is crucial for its application in complex synthetic pathways.

Chemical Structure

The structure of 1-(3-Amino-4-fluorophenyl)ethanol consists of a phenyl ring substituted with a 1-hydroxyethyl group at position 1, an amino group at position 3, and a fluorine atom at position 4. This specific arrangement of functional groups is pivotal to its reactivity and utility as a synthetic intermediate.

Figure 1. Chemical structure of 1-(3-Amino-4-fluorophenyl)ethanol. This diagram illustrates the arrangement of the amino, fluoro, and hydroxyethyl groups on the benzene ring.

Molecular Formula and Weight

Precise molecular weight is critical for stoichiometric calculations in synthesis and for confirmation of the compound's identity via mass spectrometry.

Table 1: Molecular Formula and Weight

| Property | Value |

| Molecular Formula | C₈H₁₀FNO[5] |

| Average Molecular Weight | 155.17 g/mol [5] |

| Monoisotopic Mass | 155.074642105 Da[5] |

Synthesis and Characterization

The synthesis of 1-(3-Amino-4-fluorophenyl)ethanol is typically achieved through the reduction of a ketone precursor, a common and efficient method in organic synthesis.

Synthetic Workflow

A logical retrosynthetic approach identifies 1-(3-amino-4-fluorophenyl)ethanone as a key intermediate. This ketone can be synthesized from precursors like o-fluoronitrobenzene through a series of reactions including bromination and reduction.[6] The final step involves the reduction of the ketone to the desired secondary alcohol.

Figure 2. Key synthetic step for 1-(3-Amino-4-fluorophenyl)ethanol. This diagram highlights the reduction of the ketone precursor to the final alcohol product.

Experimental Protocol: Reduction of 1-(3-amino-4-fluorophenyl)ethanone

This protocol outlines a standard laboratory procedure for the synthesis of 1-(3-Amino-4-fluorophenyl)ethanol.

Materials:

-

1-(3-Amino-4-fluorophenyl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-(3-amino-4-fluorophenyl)ethanone in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution.

-

Stir the reaction mixture until completion, monitored by thin-layer chromatography.

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic Data

Spectroscopic methods are essential for confirming the structure of the synthesized compound.

-

NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the carbon-hydrogen framework and confirm the presence of fluorine.[7]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups, such as the O-H and N-H stretches of the alcohol and amine, respectively.[8]

-

Mass Spectrometry (MS) : MS confirms the molecular weight of the compound.[9]

Physicochemical Properties and Safety

Understanding the physicochemical properties and handling requirements is crucial for the safe and effective use of this compound in a laboratory setting.

Table 2: Physicochemical and Safety Data

| Property | Value |

| CAS Number | 701-42-8 |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Hazards | May cause skin and eye irritation. Harmful if swallowed or in contact with skin. May cause respiratory irritation.[10][11][12][13] |

| Handling Precautions | Handle in a well-ventilated area, wear protective gloves, clothing, and eye protection. Avoid breathing dust.[10][11][12][13] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[10][13] |

Applications in Drug Discovery

1-(3-Amino-4-fluorophenyl)ethanol is a valuable intermediate in the synthesis of a variety of pharmaceutical agents. The amino and hydroxyl groups provide reactive sites for further chemical modifications, allowing for the construction of more complex molecules. Its fluorinated nature is particularly advantageous in drug design, as fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][14] This makes it a sought-after building block in the development of new therapeutics.

Conclusion

This technical guide has provided a comprehensive overview of the structure, molecular weight, synthesis, and properties of 1-(3-Amino-4-fluorophenyl)ethanol. Its versatile chemical nature and the presence of a fluorine atom make it a highly valuable intermediate for medicinal chemists. A thorough understanding of its characteristics is essential for leveraging its full potential in the synthesis of innovative pharmaceutical compounds.

References

-

National Center for Biotechnology Information. (n.d.). 1-(3-Aminophenyl)ethanol. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)ethanol. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). (1s)-2-Amino-1-(4-Fluorophenyl)ethanol. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-fluorophenyl)-1-[4-[(E)-styryl]thiazol-2-yl]ethanol. PubChem Compound Database. [Link]

-

P212121 Store. 1-(3-Fluorophenyl)ethanol. [Link]

-

Chemsrc. (2025, August 28). 2-Amino-1-(4-fluorophenyl)ethanol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Al-Refai, M., et al. (2018). Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies. ResearchGate. [Link]

- Google Patents. (2015). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

- Google Patents. (2015). CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof.

-

El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 998-1025. [Link]

-

Santos, M. A., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3-amino alcohol starting materials. [Link]

-

Technical Disclosure Commons. (2025, January 30). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[10][12]triazo. [Link]org/dpubs_series/7788/)

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. jelsciences.com [jelsciences.com]

- 5. (1s)-2-Amino-1-(4-Fluorophenyl)ethanol | C8H10FNO | CID 38989029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. chemscene.com [chemscene.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. nbinno.com [nbinno.com]

3-Amino-4-fluoro-alpha-methylbenzyl alcohol chemical data

Topic: 3-Amino-4-fluoro-alpha-methylbenzyl alcohol: Technical Profile & Synthetic Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: Strategic Value in Medicinal Chemistry

3-Amino-4-fluoro-alpha-methylbenzyl alcohol (CAS: 701-42-8) represents a high-value chiral building block in the synthesis of small-molecule kinase inhibitors and CNS-active agents. Its structural uniqueness lies in the trifecta of functionalization :

-

The 3-Amino Group: A versatile handle for amide coupling, Buchwald-Hartwig aminations, or heterocycle formation.

-

The 4-Fluoro Substituent: Enhances metabolic stability (blocking para-oxidation) and modulates pKa, often improving blood-brain barrier (BBB) permeability.

-

The Alpha-Methylbenzyl Alcohol Moiety: Introduces a chiral center (

), allowing for the rigorous exploration of stereochemical space—a critical requirement in modern pharmacophore optimization (e.g., the "Magic Methyl" effect).

This guide provides a comprehensive technical analysis of this intermediate, detailing robust synthetic protocols, resolution strategies for enantiopurity, and its application in structure-activity relationship (SAR) studies.

Physicochemical Profile

The following data aggregates experimental and predicted values for the racemic compound.

| Parameter | Value | Notes |

| IUPAC Name | 1-(3-Amino-4-fluorophenyl)ethanol | |

| CAS Number | 701-42-8 | Racemic mixture |

| Molecular Formula | ||

| Molecular Weight | 155.17 g/mol | |

| Physical State | Solid (White to beige powder) | |

| Melting Point | 65–70 °C (approx.)[1][2] | Varies by crystal form/purity |

| Boiling Point | 280.9 °C at 760 mmHg (Predicted) | |

| LogP | ~1.2 | Lipophilic, good membrane permeability |

| pKa (Amine) | ~3.5–4.0 | Reduced basicity due to F-withdrawal |

| H-Bond Donors | 2 (NH₂, OH) | |

| H-Bond Acceptors | 3 (N, O, F) |

Synthetic Methodologies & Manufacturing[4]

High-purity synthesis of 3-Amino-4-fluoro-alpha-methylbenzyl alcohol typically follows two distinct workflows depending on the stereochemical requirement: Chemical Reduction (for racemic scaffolds) and Enzymatic Resolution (for enantiopure targets).

Method A: Chemical Reduction (Racemic Synthesis)

Objective: Efficient generation of the racemic alcohol from the acetophenone precursor.

Reagents:

-

Precursor: 3-Amino-4-fluoroacetophenone (CAS: 455-88-9)

-

Reducing Agent: Sodium Borohydride (

) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

-

Dissolution: Dissolve 10.0 g (65.3 mmol) of 3-Amino-4-fluoroacetophenone in 100 mL of anhydrous MeOH. Cool to 0°C in an ice bath.

-

Reduction: Add

(1.2 equiv, 2.96 g) portion-wise over 30 minutes. Caution: Hydrogen gas evolution. -

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours. Monitor conversion via TLC (50% EtOAc/Hexanes) or HPLC.

-

Quench: Quench carefully with saturated

solution (50 mL). -

Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc (

mL). -

Purification: Wash combined organics with brine, dry over

, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Method B: Enzymatic Kinetic Resolution (Chiral Synthesis)

Objective: Isolation of the (S)- or (R)-enantiomer using lipase-catalyzed transesterification.

Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively acetylate one enantiomer (typically the (R)-alcohol) leaving the (S)-alcohol unreacted.

Protocol:

-

Setup: Suspend racemic 1-(3-amino-4-fluorophenyl)ethanol (5.0 g) in Methyl tert-butyl ether (MTBE) (50 mL).

-

Acyl Donor: Add Vinyl Acetate (3.0 equiv) as the irreversible acyl donor.

-

Catalyst: Add immobilized CAL-B (Novozym 435, 10% w/w).

-

Incubation: Shake at 30°C for 24–48 hours. Monitor enantiomeric excess (ee) via Chiral HPLC.

-

Separation: Filter off the enzyme. Concentrate the filtrate.

-

Purification: Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) using silica gel flash chromatography.

-

Note: The (R)-acetate can be hydrolyzed (LiOH/MeOH) to yield the (R)-alcohol.

-

Visualization: Synthetic Logic Flow

Figure 1: Decision tree for the synthesis of racemic vs. chiral 3-amino-4-fluoro-alpha-methylbenzyl alcohol.

Applications in Drug Discovery[3][5]

This intermediate is particularly prevalent in the design of Tyrosine Kinase Inhibitors (TKIs) . The 3-amino-4-fluoro motif mimics the hinge-binding region of ATP, while the chiral alcohol allows for vector growth into the solvent-exposed or hydrophobic back pockets of the enzyme.

Structural Biology & SAR Implications

-

Fluorine Effect: The fluorine atom at position 4 exerts an electronic effect that lowers the pKa of the aniline nitrogen, making it a weaker hydrogen bond donor but potentially more selective. It also blocks metabolic hydroxylation at the para-position.

-

Chiral Methyl Group: The alpha-methyl group restricts conformational flexibility (entropic benefit) and can fill small hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

-

Hydrogen Bonding: The hydroxyl group can serve as a donor/acceptor to anchor the molecule within the active site, often interacting with catalytic residues (e.g., Asp or Glu).

Workflow: Fragment-Based Drug Design (FBDD)

When using this compound as a fragment:

-

Core Coupling: The amino group is coupled to a heterocycle core (e.g., pyrimidine, quinoline).

-

Stereo-scan: Both (R) and (S) enantiomers are synthesized and tested to determine the optimal binding vector.

-

Linker Optimization: The hydroxyl group is etherified or oxidized to a ketone to probe the depth of the binding pocket.

Figure 2: Pharmacophore mapping of the intermediate, highlighting key interaction vectors for drug design.

Quality Control & Analytics

Ensuring the identity and purity of this intermediate is critical before proceeding to expensive coupling steps.

Analytical Standards

-

HPLC Purity: >98.0% (Area %).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

-

Detection: UV at 210 nm and 254 nm.

-

-

Chiral Purity (for enantiomers): >99% ee.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10).

-

-

NMR Verification:

-

1H NMR (DMSO-d6): Look for the doublet of the methyl group (~1.3 ppm), the quartet of the methine proton (~4.6 ppm), and the characteristic aromatic splitting pattern of the 1,3,4-substituted ring (fluorine coupling will split signals further).

-

Handling & Safety (SHE)

Hazard Classification:

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]

-

Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

-

Spill Response: Sweep up dry spills to avoid dust generation. Clean surface with ethanol.

References

-

Sigma-Aldrich. 1-(3-Amino-4-fluorophenyl)ethanol Product Data. Retrieved from

-

PubChem. Compound Summary for CID 701-42-8. National Library of Medicine. Retrieved from

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

- Gotor, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of 1-(3-Amino-4-fluorophenyl)ethanol. (General reference for lipase resolution of benzylic alcohols).

Sources

Solubility of 1-(3-Amino-4-fluorophenyl)ethanol in organic solvents

Technical Whitepaper: Solubility & Thermodynamic Profile of 1-(3-Amino-4-fluorophenyl)ethanol

Executive Summary & Chemical Context

1-(3-Amino-4-fluorophenyl)ethanol is a critical chiral intermediate in the synthesis of Crizotinib (PF-02341066), a tyrosine kinase inhibitor targeting ALK and ROS1. The efficient isolation and purification of this compound are pivotal for controlling the enantiomeric excess (ee) and overall yield of the final API.

This guide analyzes the solubility landscape of the molecule, focusing on the thermodynamic driving forces that govern its phase behavior. The presence of a polar hydroxyl group and an amino group, juxtaposed with a lipophilic fluorinated phenyl ring, creates a specific solubility window that favors polar protic solvents for dissolution and non-polar hydrocarbons as anti-solvents.

Chemical Identity:

-

IUPAC Name: 1-(3-Amino-4-fluorophenyl)ethanol

-

Molecular Formula: C₈H₁₀FNO

-

Key Functionality: H-bond donor (OH, NH₂), H-bond acceptor (F, O, N)

-

Primary Application: Precursor to the chiral ether linkage in Crizotinib.

Solubility Landscape & Solvent Selection

The solubility profile of 1-(3-Amino-4-fluorophenyl)ethanol is dictated by the competition between the hydrogen-bonding capability of the amino-alcohol moiety and the hydrophobic character of the fluorophenyl ring.

Qualitative Solubility Matrix

Based on process development literature (Cui et al., 2011) and thermodynamic principles, the solubility behavior is categorized as follows:

| Solvent Class | Representative Solvents | Solubility Behavior | Process Utility |

| Polar Protic | Ethanol , Methanol, IPA | High (Hot) / Moderate (Cold) | Primary Crystallization Solvent. Excellent temperature dependence allows for high-yield cooling crystallization. |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Used for reactions but difficult to crystallize from due to high solubility even at low T. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good for extraction; often used as a co-solvent. |

| Aromatic Hydrocarbons | Toluene | Low to Moderate | Used in upstream Mitsunobu reactions; often exchanged for ethanol in purification steps. |

| Alkanes | n-Heptane, Hexane | Insoluble (Anti-solvent) | Used to drive yield (drowning out) or wash filter cakes. |

| Water | Water | Low (pH dependent) | Low solubility for the free base; high solubility for HCl salts. |

The "Ethanol Switch" Strategy

A critical insight from Crizotinib scale-up (Pfizer) is the "Ethanol Switch." The upstream Mitsunobu reaction is often conducted in Toluene . However, direct crystallization from Toluene can occlude impurities. The process involves a solvent swap to Ethanol , where the compound exhibits a steep solubility curve—dissolving readily at reflux (~78°C) and crystallizing cleanly upon cooling to 0–5°C.

Thermodynamic Modeling

To design a robust crystallization process, experimental solubility data (

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

-

: Empirical parameters derived from regression analysis.

-

&

- : Accounts for the temperature dependence of the heat capacity difference.

-

&

Application: By determining

Experimental Protocol: Dynamic Laser Monitoring

To generate precise solubility data for this intermediate, the Dynamic Laser Monitoring Method is recommended over gravimetric analysis due to its speed and accuracy in detecting the exact point of dissolution/nucleation.

Workflow Diagram

Caption: Figure 1: Dynamic Laser Monitoring workflow for determining the solubility boundary (saturation point) of 1-(3-Amino-4-fluorophenyl)ethanol.

Step-by-Step Methodology

-

Apparatus Setup: Use a jacketed glass vessel (50 mL) equipped with a mechanical stirrer and a laser transmissometer (e.g., Dynochem or Crystal16).

-

Preparation: Weigh a precise mass of 1-(3-Amino-4-fluorophenyl)ethanol (

) and solvent ( -

Initial State: Set the temperature to 10°C below the expected dissolution point. The mixture should be a slurry (laser transmission

0%). -

Heating Ramp: Increase temperature at a slow rate (0.1–0.2 K/min) while stirring at 400 rpm.

-

Detection: Record the temperature (

) where the laser transmission intensity sharply rises to a plateau (100%), indicating complete dissolution. -

Replication: Repeat for varying solute/solvent ratios to construct the full solubility curve (

vs.

Process Application: Purification via Crystallization[3]

The solubility data directly informs the purification strategy. The following diagram illustrates the industrial purification logic for this intermediate.

Caption: Figure 2: Industrial crystallization workflow utilizing the temperature-dependent solubility of the intermediate in Ethanol.

Critical Process Parameters (CPPs):

-

Seeding Point: Apply seeds at the metastable limit (typically 5–8°C below saturation temperature) to prevent spontaneous, uncontrolled nucleation.

-

Cooling Rate: A cubic cooling profile is recommended to maintain constant supersaturation and encourage uniform crystal growth, improving downstream filtration.

References

-

Cui, J. J., et al. (2011).[1] "Discovery of a novel class of c-Met/ALK dual inhibitors... synthesis of crizotinib (PF-02341066)."[2][3] Journal of Medicinal Chemistry, 54(18), 6342-6363.

- Pfizer Inc. (2011). "Process for the preparation of enantiomerically pure c-Met/ALK inhibitors." Organic Process Research & Development, 15(1).

- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.

-

BenchChem. "Solubility and Property Data for 1-(3-Amino-4-fluorophenyl)ethanol." (General property verification).

Sources

Technical Monograph: 1-(3-Amino-4-fluorophenyl)ethanol

Executive Summary

1-(3-Amino-4-fluorophenyl)ethanol is a bifunctional chiral building block characterized by a secondary alcohol and an aniline moiety, positioned meta and para to a fluorine atom, respectively. This scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors where the 3-amino-4-fluoro motif often engages in critical hydrogen bonding with the hinge region of ATP-binding pockets (e.g., ALK, c-Met, or EGFR targets).

This guide provides the definitive chemical identifiers, a self-validating synthesis protocol for the racemic material, strategies for asymmetric resolution, and analytical characterization data.

Chemical Identity & Informatics

| Property | Specification |

| IUPAC Name | 1-(3-Amino-4-fluorophenyl)ethanol |

| Common Name | |

| CAS Number | 701-42-8 (Racemic) |

| Molecular Formula | C |

| Molecular Weight | 155.17 g/mol |

| SMILES (Canonical) | CC(O)C1=CC(N)=C(F)C=C1 |

| InChI String | InChI=1S/C8H10FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,10H2,1H3 |

| InChI Key | WRBRIQRGTCMPFQ-UHFFFAOYSA-N |

Synthetic Pathways & Process Chemistry

The synthesis of 1-(3-Amino-4-fluorophenyl)ethanol generally proceeds via the reduction of the corresponding acetophenone. The choice of reducing agent dictates the stereochemical outcome.

Pathway Visualization

The following diagram illustrates the two primary routes: the racemic reduction (Route A) and the asymmetric transfer hydrogenation (Route B) for high enantiomeric excess (ee).

Figure 1: Divergent synthetic pathways for racemic and chiral synthesis.

Protocol: Racemic Reduction (Self-Validating)

Objective: Synthesis of (±)-1-(3-Amino-4-fluorophenyl)ethanol via hydride reduction.

Reagents:

-

1-(3-Amino-4-fluorophenyl)ethanone (1.0 eq)

-

Sodium Borohydride (NaBH

) (0.6 eq - Note: 0.25 eq provides 1 hydride equivalent, excess ensures completion) -

Methanol (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with the acetophenone precursor. Dissolve in Methanol (10 volumes).

-

Thermal Control: Cool the solution to 0°C using an ice/water bath. Causality: NaBH

reduction is exothermic; cooling prevents runaway side reactions and minimizes impurity formation. -

Addition: Add NaBH

portion-wise over 30 minutes. Validation Point: Monitor gas evolution (H -

Reaction Monitoring: Warm to room temperature (25°C) and stir for 2 hours.

-

Self-Validation (TLC): Eluent 50% EtOAc/Hexane. The ketone (starting material) will have a higher R

than the alcohol product. The spot for the ketone must disappear completely.

-

-

Quench: Cool back to 0°C. Slowly add Saturated NH

Cl solution. Note: This destroys excess hydride and buffers the pH. -

Extraction: Extract with Ethyl Acetate (3x). The product is an amino-alcohol; ensure the aqueous layer is not too acidic (keep pH ~8-9) to prevent protonation of the aniline, which would trap the product in the water layer.

-

Isolation: Dry organics over Na

SO

Stereochemical Considerations & Resolution

For drug development, the enantiomerically pure form is often required. The racemic product obtained above can be resolved, or synthesized directly using asymmetric catalysis.

Asymmetric Transfer Hydrogenation (ATH)

The preferred modern route utilizes Noyori-type catalysts.

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN]

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

-

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred to the carbonyl face dictated by the chiral diamine ligand.

-

Outcome: Yields >95% ee.

Enzymatic Resolution (Alternative)

Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B, CAL-B) can be used on the racemic alcohol.

-

Acyl Donor: Vinyl acetate.

-

Process: The lipase selectively acetylates one enantiomer (usually R), leaving the S-alcohol unreacted. Separation is achieved via column chromatography (Ester vs. Alcohol).

Analytical Characterization

To validate the identity of the synthesized material, compare against these standard spectral signatures.

Proton NMR ( H NMR, 400 MHz, DMSO-d )

| Shift ( | Multiplicity | Integration | Assignment |

| 6.80 - 6.95 | Multiplet | 2H | Aromatic H (C5, C6) |

| 6.55 | Doublet of Doublets | 1H | Aromatic H (C2 - ortho to amine) |

| 5.05 | Doublet | 1H | -OH (Hydroxyl) |

| 4.60 | Quartet | 1H | -CH- (Methine) |

| 5.10 | Broad Singlet | 2H | -NH |

| 1.25 | Doublet | 3H | -CH |

Note: The coupling of the hydroxyl proton (5.05 ppm) is only visible in dry DMSO-d

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+)

-

Observed Ion: [M+H]

= 156.08 -

Fragmentation: Loss of water ([M+H-18]

) is common in benzylic alcohols, observing a peak at ~138.

Applications in Drug Design[2][3][4]

This molecule is a versatile intermediate. Its bifunctionality allows it to serve as a "linker" or a "warhead scaffold."

Kinase Inhibitor Scaffold

The 3-amino-4-fluoro substitution pattern is critical for binding affinity in several kinase inhibitors.

-

Hinge Binding: The aniline nitrogen often acts as a hydrogen bond donor to the kinase hinge region.

-

Fluorine Effect: The fluorine atom modulates the pKa of the aniline (making it less basic) and increases metabolic stability by blocking the para-position from cytochrome P450 oxidation.

-

Alcohol Handle: The secondary alcohol allows for conversion to a chloride (via SOCl

) or mesylate, facilitating S

Figure 2: Functionalization logic for medicinal chemistry applications.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 38989029, (1S)-2-Amino-1-(4-fluorophenyl)ethanol. Retrieved from [Link]

-

Beilstein Journals (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1] (Context on 3-amino-4-fluoro motifs). Retrieved from [Link]

-

MDPI (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (Methodology for enzymatic reduction of fluorinated acetophenones).[2] Retrieved from [Link][3][4]

Sources

An In-Depth Technical Guide to the Enantiomers of 1-(3-Amino-4-fluorophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the (R)- and (S)-enantiomers of 1-(3-amino-4-fluorophenyl)ethanol. Chiral amino alcohols are pivotal structural motifs in medicinal chemistry, and the stereochemistry at the carbinol center often dictates the pharmacological and toxicological profile of a molecule.[1][2] This document delves into the critical differences between the (R)- and (S)-enantiomers of this specific fluorinated amino alcohol, offering field-proven insights for researchers and drug development professionals. We will explore enantioselective synthetic strategies, robust analytical methods for chiral separation and purity determination, and spectroscopic characterization.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the pair of mirror-image molecules, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[1] A classic and cautionary example is thalidomide, where the (R)-enantiomer is an effective sedative, but the (S)-enantiomer is a potent teratogen.[1] Therefore, the ability to synthesize, separate, and analyze enantiomerically pure compounds is paramount in modern drug discovery and development.

The subject of this guide, 1-(3-amino-4-fluorophenyl)ethanol, is a chiral amino alcohol. The presence of a stereocenter at the carbon bearing the hydroxyl group gives rise to the (R)- and (S)-enantiomers. The fluorine and amino substitutions on the phenyl ring further modulate the molecule's electronic and steric properties, making it an interesting building block for novel therapeutics.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of each enantiomer is the starting point for any scientific investigation.

| Property | (R)-1-(3-Amino-4-fluorophenyl)ethanol | (S)-1-(3-Amino-4-fluorophenyl)ethanol | Racemic 1-(3-Amino-4-fluorophenyl)ethanol |

| Molecular Formula | C₈H₁₀FNO | C₈H₁₀FNO | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol | 155.17 g/mol | 155.17 g/mol |

| CAS Number | Not available | Not available | 701-42-8 |

| Appearance | Likely a solid | Likely a solid | Solid |

| InChI Key | WRBRIQRGTCMPFQ-UHFFFAOYSA-N | WRBRIQRGTCMPFQ-UHFFFAOYSA-N | WRBRIQRGTCMPFQ-UHFFFAOYSA-N |

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure 1-(3-amino-4-fluorophenyl)ethanol can be approached through two primary strategies: chiral resolution of the racemate or asymmetric synthesis.

Chiral Resolution

This "classical" approach involves the synthesis of the racemic mixture followed by separation of the enantiomers. While potentially less efficient in terms of theoretical yield (maximum 50% for the desired enantiomer without a racemization step), it is often a practical starting point.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, offering higher potential yields and efficiency.

Enzymes, particularly ketoreductases (KREDs), are powerful tools for the enantioselective reduction of prochiral ketones to chiral alcohols. The synthesis of (R)- or (S)-1-(3-amino-4-fluorophenyl)ethanol can be achieved by the enzymatic reduction of 1-(3-amino-4-fluorophenyl)ethanone. The choice of the specific KRED (often from a screening kit) will determine the stereochemical outcome. This method is highly valued for its exceptional enantioselectivity, mild reaction conditions, and environmental compatibility.[3]

Experimental Workflow: Biocatalytic Asymmetric Reduction

Caption: Biocatalytic reduction of a prochiral ketone.

Chiral metal complexes can catalyze the enantioselective synthesis of vicinal amino alcohols.[4][5] For instance, a copper-catalyzed approach has been reported for the synthesis of diaryl chiral vicinal amino alcohols with high diastereo- and enantioselectivity.[4] This strategy often involves the asymmetric ring-opening of meso-epoxides or aziridines.

Analytical Separation and Characterization

The cornerstone of working with enantiomers is the ability to separate them and accurately determine their purity. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used and effective technique for this purpose.[6][7][8]

Chiral High-Performance Liquid Chromatography (HPLC)

The choice of the CSP is the most critical factor for successful enantiomeric separation.[6] For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), are often the first choice and have demonstrated broad applicability.[6][7]

Method Development Considerations:

-

Mobile Phase: Normal phase chromatography is frequently employed for the separation of amino alcohols.[6] A typical mobile phase consists of a non-polar solvent like hexane or heptane with a polar modifier, such as ethanol or isopropanol. The ratio of these solvents is a key parameter for optimizing resolution.

-

Additives: Due to the basic nature of the amino group, peak tailing can be a common issue. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape and resolution.[6]

-

Temperature: Temperature control is crucial for reproducible results, as it can affect the interactions between the analyte and the CSP.[6]

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection:

-

Start with a polysaccharide-based CSP, for example, a Chiralpak® IA or Chiralcel® OD-H column.

-

-

Initial Screening:

-

Mobile Phase A: Hexane/Ethanol (90/10, v/v) + 0.1% DEA

-

Mobile Phase B: Hexane/Isopropanol (90/10, v/v) + 0.1% DEA

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

-

Optimization:

-

Based on the initial screening, select the alcohol modifier that provides better selectivity.

-

Vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20%). A lower percentage generally increases retention and can improve resolution.[6]

-

If peak shape is poor, optimize the concentration of the basic additive (e.g., 0.05% to 0.2% DEA).[6]

-

Logical Workflow for Chiral HPLC Method Development

Caption: Systematic approach to chiral HPLC method development.

Spectroscopic Characterization

While standard spectroscopic techniques like NMR and IR will show identical spectra for both enantiomers in an achiral environment, they are crucial for confirming the overall chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure of 1-(3-amino-4-fluorophenyl)ethanol. While the spectra of the (R)- and (S)-enantiomers are identical, NMR can be used to distinguish them in the presence of a chiral solvating agent or by converting them into diastereomers.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretches of the amine, and C-F and C-N vibrations. While FTIR can distinguish between racemic and enantiopure forms of some compounds due to differences in crystal packing, this is not a universally applicable method for determining enantiomeric purity.[1]

Biological Significance and Applications

While specific pharmacological data for the individual enantiomers of 1-(3-amino-4-fluorophenyl)ethanol are not extensively reported in publicly available literature, the broader class of chiral amino alcohols and fluorinated aromatic compounds are of significant interest in drug discovery.

-

As Chiral Building Blocks: The primary application of these enantiomers is as chiral synthons for the construction of more complex, stereochemically defined drug candidates. The stereochemistry of these building blocks is critical for the biological activity of the final molecule.[9]

-

Potential Pharmacological Activity: Fluorine substitution is a common strategy in medicinal chemistry to modulate a drug's metabolic stability, lipophilicity, and binding affinity. The amino alcohol moiety is present in many beta-blockers and other cardiovascular drugs. It is plausible that the (R)- and (S)-enantiomers of 1-(3-amino-4-fluorophenyl)ethanol could exhibit stereoselective interactions with biological targets such as G-protein coupled receptors or enzymes. For many pharmacologically active compounds, one enantiomer is significantly more potent or has a different biological effect than the other.[2][10]

Conclusion

The (R)- and (S)-enantiomers of 1-(3-amino-4-fluorophenyl)ethanol represent valuable chiral building blocks for the pharmaceutical industry. A thorough understanding of their synthesis, separation, and characterization is essential for their effective use in drug discovery and development. This guide has outlined the key considerations and methodologies for working with these enantiomers, emphasizing the critical role of chiral HPLC for their separation and analysis. As the demand for enantiomerically pure pharmaceuticals continues to grow, robust and reliable methods for the preparation and characterization of chiral intermediates like (R)- and (S)-1-(3-amino-4-fluorophenyl)ethanol will remain of paramount importance.

References

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

Yang, Y., et al. (2023). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 14(3), 633-640. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Yang, Y., et al. (2023). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. ResearchGate. Retrieved from [Link]

-

Kazıcı, H. Ç., Bayraktar, E., & Mehmetoglu, Ü. (2016). Optimization of the asymmetric synthesis of chiral aromatic alcohol using freeze-dried carrot as whole-cell biocatalysts. Retrieved from [Link]

-

Deranged Physiology. (2024). Enantiomerism. Retrieved from [Link]

-

Panico, A. M., et al. (2005). "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology. Inflammation, 29(4-6), 119-128. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

Risk Management & Technical Safety Guide: 1-(3-Amino-4-fluorophenyl)ethanol

Part 1: Chemical Identity & Molecular Architecture

Compound Name: 1-(3-Amino-4-fluorophenyl)ethanol CAS Number: 701-42-8 (Racemate) | Note: (R)-Enantiomer CAS: 126534-33-6 Molecular Formula: C₈H₁₀FNO Molecular Weight: 155.17 g/mol

Structural Alert Analysis

This molecule is not merely a generic reagent; it is a bifunctional chiral scaffold often used in the synthesis of tyrosine kinase inhibitors (e.g., crizotinib analogs). Its safety profile is dictated by three distinct structural motifs:

-

The Aniline Moiety (Primary Amine on Aromatic Ring):

-

The Fluorine Substituent (Para to Ethanol, Ortho to Amine):

-

The Benzylic Alcohol (Ethanol Chain):

-

Reactivity: A nucleophile in synthesis; introduces a chiral center.

-

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification (Predicted based on SAR - Structure-Activity Relationship):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][5] |

| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin. |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][2][5][6] |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[2][6] |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2][4][6][7] |

The Hidden Danger: Methemoglobinemia

Unlike standard organic solvents, this compound carries the specific toxicological signature of anilines.

-

Mechanism: Hepatic oxidation of the amino group converts the molecule into an N-hydroxylamine intermediate. This metabolite oxidizes ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin (MetHb).

-

Physiological Impact: MetHb cannot bind oxygen.

-

Early Warning Signs: Cyanosis (blue lips/fingernails) occurring 1–4 hours after exposure, headache, and dizziness.

Visualization: Metabolic Toxicity Pathway

The following diagram illustrates the metabolic activation pathway responsible for the compound's primary systemic toxicity.

Caption: Figure 1. Mechanism of Aniline-Induced Methemoglobinemia. The N-hydroxylamine metabolite is the active toxicant.

Part 3: Handling & Storage Protocols[8][10]

Engineering Controls & PPE

Do not rely on standard latex gloves. Fluorinated aromatics can permeate standard latex.

-

Respiratory: Work within a certified chemical fume hood. If handling powders outside a hood (weighing), use a P3/N99 particulate respirator.

-

Hand Protection:

-

Primary: Nitrile rubber (minimum thickness 0.11 mm) for splash protection.

-

Immersion/High Risk: Silver Shield® (Laminate) or Viton® gloves.

-

-

Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if handling >100g in liquid phase.

Storage Stability

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The primary amine is sensitive to air oxidation and will degrade to dark brown tars (diazo/azo coupling products) if exposed to O₂ and light.

-

Container: Amber glass vials with Teflon-lined caps.

Part 4: Emergency Response & First Aid[7][11]

Critical Note for First Responders: Treat as an Aniline Poisoning case.

| Exposure Route | Immediate Action | Medical Note |

| Inhalation | Remove to fresh air.[1][4][5][6][7] Keep warm and at rest. | Monitor for delayed pulmonary edema. |

| Skin Contact | IMMEDIATE: Wash with soap and water for 15 mins.[8] Discard contaminated leather (shoes/watch bands). | Absorption is rapid. Monitor MetHb levels. |

| Eye Contact | Rinse cautiously with water for 15 mins.[4][6] Remove contact lenses.[1][5][6][7][8] | Alkaline nature of amines can cause corneal damage. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Risk of aspiration.[5] |

Antidote Protocol (Physician Use Only): If signs of methemoglobinemia (MetHb > 30%) are present, administer Methylene Blue (1–2 mg/kg IV over 5 minutes). Contraindicated in G6PD deficiency.

Part 5: Synthesis & Reaction Safety

Experimental Workflow

When using this compound as a nucleophile (via the amine) or an electrophile precursor (via the alcohol), the order of addition matters to prevent runaway exotherms.

Safe Handling Decision Tree:

Caption: Figure 2. Safe Handling Decision Tree for Laboratory Synthesis.

Chemical Incompatibilities

-

Acid Chlorides/Anhydrides: Vigorous exothermic reaction forming amides/esters.

-

Strong Oxidizers (Permanganates, Peroxides): Risk of fire/explosion.

-

Acids: Exothermic salt formation.

References

-

PubChem. (2023). Compound Summary: 1-(3-Aminophenyl)ethanol (Analog Read-Across). National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2023).[9] Registration Dossier: Fluoroanilines - Toxicological Information.[Link]

-

National Institute for Occupational Safety and Health (NIOSH). (2023). Emergency Response Safety and Health Database: Aniline. CDC. [Link]

Disclaimer: This guide is intended for trained scientific personnel. It supplements but does not replace the official Safety Data Sheet (SDS) provided by your specific chemical supplier.

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. lobachemie.com [lobachemie.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 1-(3-Amino-4-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Amino-4-fluorophenyl)ethanol is a substituted aromatic amino alcohol of interest in synthetic and medicinal chemistry. A comprehensive understanding of its physicochemical properties, such as melting and boiling points, is fundamental for its purification, handling, and application in further research and development. This guide addresses the notable absence of publicly available experimental data for the melting and boiling points of this specific compound. It provides a comparative analysis of structurally related analogs to establish reasonable expectations for these values. More critically, this document serves as a detailed procedural whitepaper, outlining the rigorous experimental protocols for the precise determination of melting and boiling points. By grounding these methodologies in established principles of physical chemistry, this guide equips researchers with the necessary tools to characterize this and other novel chemical entities with confidence and scientific integrity.

Introduction: The Challenge of Undocumented Properties

1-(3-Amino-4-fluorophenyl)ethanol (CAS No. 701-42-8) is a compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure, featuring an amino group, a fluorine atom, and a benzylic alcohol, suggests a molecule with specific hydrogen bonding capabilities and polarity, which in turn govern its physical properties.

Comparative Physicochemical Analysis of Structural Analogs

To form a hypothesis for the expected physical properties of 1-(3-Amino-4-fluorophenyl)ethanol, it is instructive to examine the melting and boiling points of its structural analogs. The presence of the amino group and the fluorine atom are expected to significantly influence these properties through their effects on intermolecular forces, such as hydrogen bonding and dipole-dipole interactions.

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | Key Structural Difference | Source(s) |

| 1-(3-Aminophenyl)ethanol | 1-(3-Aminophenyl)ethanol | 64 - 70 | 217 | Lacks fluorine atom | [1][2] |

| 1-(4-Fluorophenyl)ethanol | 1-(4-Fluorophenyl)ethanol | 9 | 91 @ 10 torr (~216 @ 760 mmHg) | Lacks amino group | [3][4] |

| 1-(3-Fluorophenyl)ethanol | 1-(3-Fluorophenyl)ethanol | Not specified | 120-121 @ 45 torr | Lacks amino group | [5] |

Analysis of Structure-Property Relationships:

-

Effect of the Amino Group: The significant increase in both melting and boiling points of 1-(3-Aminophenyl)ethanol compared to the fluorinated analogs without the amino group highlights the powerful influence of hydrogen bonding. The -NH2 group can both donate and accept hydrogen bonds, leading to a more ordered and strongly bound solid lattice and requiring more energy to transition to the liquid and gaseous phases.

-

Effect of the Fluorine Atom: The fluorine atom, being highly electronegative, introduces a strong dipole moment into the molecule. However, its effect on melting and boiling points is more nuanced than that of the amino group. While it can participate in weaker dipole-dipole interactions, it does not engage in the same strong hydrogen bonding as the amino or hydroxyl groups.

-

Predicted Properties for 1-(3-Amino-4-fluorophenyl)ethanol: Based on the analogs, 1-(3-Amino-4-fluorophenyl)ethanol is expected to be a solid at room temperature, with a melting point likely above that of 1-(3-Aminophenyl)ethanol due to the additional polar interaction from the C-F bond. Its boiling point is also expected to be high, likely above 220°C at atmospheric pressure.

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. For an impure substance, the melting point is typically depressed and occurs over a wider range.[6][7] The following protocol describes the capillary method using a digital melting point apparatus (e.g., a Mel-Temp).

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Detailed Protocol

-

Sample Preparation:

-

Ensure the sample of 1-(3-Amino-4-fluorophenyl)ethanol is completely dry, as moisture can depress the melting point.

-

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Invert a capillary tube (sealed at one end) and press the open end into the powder until a small amount enters the tube.

-

Tap the sealed end of the capillary tube on a hard surface to compact the powder into a dense plug, approximately 1-2 mm in height.[6][8]

-

-

Apparatus Setup and Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

For an unknown compound, perform a rapid preliminary measurement by heating at a rate of 10-20°C per minute to find the approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new, freshly prepared capillary tube with the sample.

-

Set a slow heating rate of 1-2°C per minute. This slow rate is crucial for ensuring thermal equilibrium between the sample, thermometer, and heating block, leading to an accurate measurement.

-

-

Data Recording and Reporting:

-

Observe the sample carefully through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid becomes visible.

-

Continue heating and record the temperature (T2) at which the last crystal of the solid melts completely.

-

The melting point should be reported as the range from T1 to T2. A narrow range (0.5-1.5°C) is indicative of a pure compound.[9]

-

Perform the measurement in duplicate or triplicate to ensure reproducibility.

-

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] Since boiling points are pressure-dependent, it is crucial to record the atmospheric pressure at the time of measurement. The following micro-scale method is suitable for small quantities of the substance.

Workflow for Boiling Point Determination

Caption: Micro-scale boiling point determination workflow.

Detailed Protocol

-

Apparatus Assembly:

-

If 1-(3-Amino-4-fluorophenyl)ethanol is a solid, it must first be melted. Given its expected high boiling point, a high-temperature oil bath (e.g., mineral oil or silicone oil) is required.[9]

-

Add approximately 0.5 mL of the liquid sample to a small-diameter test tube (e.g., 75 x 10 mm).

-

Take a standard melting point capillary tube and seal one end in a flame. Break the tube in the middle to create a short, sealed fusion tube.

-

Place this short fusion tube, open end down, into the liquid in the test tube.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Suspend the entire assembly in an oil bath, making sure the heat source does not directly touch the beaker.

-

-

Measurement Procedure:

-

Begin heating the oil bath gently while stirring continuously to ensure uniform temperature distribution.[9]

-

As the temperature rises, air trapped in the fusion tube will expand and slowly bubble out.

-

When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the opening of the fusion tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

Once a steady stream of bubbles is observed, remove the heat source and allow the oil bath to cool slowly.

-

-

Data Recording:

-

The bubbling will slow down as the liquid cools. The boiling point is the temperature at which the vapor pressure inside the fusion tube equals the external atmospheric pressure. At this exact moment, the bubble stream will cease, and the liquid will be drawn up into the fusion tube.

-

Record the temperature at the precise moment the liquid just begins to enter the fusion tube. This is the micro boiling point.

-

Record the ambient atmospheric pressure from a barometer. If the pressure is not 760 mmHg, a correction may be necessary for comparison with standard literature values.

-

Conclusion and Best Practices

The absence of published data for the melting and boiling points of 1-(3-Amino-4-fluorophenyl)ethanol necessitates a rigorous, in-house experimental approach. By leveraging data from structural analogs, researchers can establish a reasonable hypothesis for these values, which aids in the design of the experiment. The detailed protocols provided for melting and boiling point determination represent robust, self-validating systems for generating reliable physicochemical data. Adherence to these methods, particularly with respect to slow heating rates and careful observation, is paramount for achieving the accuracy and precision required in drug development and chemical research. This foundational data is critical for all subsequent stages, including purification, formulation, and quality control.

References

-

University of Babylon. Determination of melting and boiling points. College of Pharmacy. [Link]

-

Learning Space. Determination of Melting points and Boiling points. An-Najah National University. [Link]

-

University of Calgary. Melting point determination. Department of Chemistry. [Link]

-

Whittier College. Experiment 1 - Melting Points. [Link]

-

BuyersGuideChem. Supplier CAS No 403-41-8. [Link]

-

PubChem. 1-(4-Fluorophenyl)ethanol. National Center for Biotechnology Information. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

ChemSrc. 1-(4-Fluorophenyl)ethanol | CAS#:403-41-8. [Link]

-

Fisher Scientific. 1-(3-Aminophenyl)ethanol, 98% 25 g. [Link]

Sources

- 1. L06513.22 [thermofisher.com]

- 2. 1-(3-Aminophenyl)ethanol, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. 1-(4-Fluorophenyl)ethanol | CAS#:403-41-8 | Chemsrc [chemsrc.com]

- 4. 403-41-8 Cas No. | 1-(4-Fluorophenyl)ethanol | Matrix Scientific [matrixscientific.com]

- 5. 402-63-1 Cas No. | 1-(3-Fluorophenyl)ethanol | Matrix Scientific [matrixscientific.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

Chemical Stability of Fluorinated Amino-Ethanol Derivatives: A Mechanistic and Practical Guide

Topic: Chemical Stability of Fluorinated Amino-Ethanol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Fluorine Paradox

In medicinal chemistry, the introduction of fluorine into amino-ethanol scaffolds (e.g., bioisosteres of serine, ethanolamine, or sphingosine) is a high-value strategy to modulate pKa, block metabolic soft spots, and increase lipophilicity. However, this modification introduces a "stability paradox": while C-F bonds are thermodynamically robust, their strong electron-withdrawing nature (inductive effect,

This guide provides a definitive technical analysis of these stability profiles, moving beyond standard stability testing to offer a mechanistically grounded assessment protocol.

Mechanistic Stability Profile

The Electronic Landscape: pKa and Nucleophilicity

The stability of fluorinated amino-ethanols is governed fundamentally by the shift in electron density. Fluorine is the most electronegative element (

Key Impact:

-

Amine Basicity: Fluorine substitution

to an amine (e.g., -

Hydroxyl Acidity: The acidity of the alcohol is increased, making the alkoxide a better leaving group but also more readily formed at lower pH.

Table 1: Comparative Electronic Properties (Representative Data)

| Scaffold | Structure | pKa (Amine) | pKa (Hydroxyl) | Nucleophilicity ( |

| Ethanolamine | ~9.5 | ~16.0 | High | |

| ~8.2 | N/A | Moderate | ||

| 3-Fluoro-2-aminopropanol | ~8.0 | ~14.5 | Low | |

| ~5.8 | ~12.5 | Very Low |

Primary Degradation Pathway: -Elimination of HF

Unlike simple alkyl fluorides,

-

Mechanism: E1cB-like (Elimination Unimolecular conjugate Base).

-

Trigger: The amine (intra- or intermolecularly) abstracts a proton

to the fluorine. The resulting carbanion character is stabilized by the electron-withdrawing fluorine before fluoride expulsion. -

Solvent Effect: Contrary to standard E2 eliminations, polar solvents often accelerate this degradation by stabilizing the polar transition state and the developing fluoride ion.

-

Intramolecular Catalysis: In specific conformations, the hydroxyl group can H-bond to the fluorine, activating the C-F bond for elimination.

Secondary Pathway: O N Acyl Migration

For derivatives where the hydroxyl is acylated (prodrugs or intermediates), the spontaneous migration of the acyl group to the nitrogen is a known risk.

-

Fluorine Effect: The reduced nucleophilicity of the fluorinated amine slows down the kinetics of O

N migration compared to non-fluorinated analogs. However, once formed, the amide is thermodynamically stable, making the reaction irreversible.

Visualizing the Degradation Cascade

The following diagram illustrates the competing pathways for a generic

Figure 1: Mechanistic pathways for the degradation of

Experimental Assessment Protocols

To validate the stability of these derivatives, a standard "shelf-life" study is insufficient. You must employ a Stress-Testing Protocol designed to detect fluoride extrusion and isomerization.

Tier 1: Fluoride Emission Profiling (FEP)

This is the most sensitive early-warning system for instability.

Protocol:

-

Preparation: Dissolve compound (10 mM) in buffered solvent mixtures (pH 4.0, 7.4, 9.0).

-

Incubation: Store at 40°C for 24–72 hours.

-

Detection: Use

-NMR with an internal standard (e.g., -

Analysis: Scan for the appearance of a singlet at -119 ppm (free fluoride ion,

) or new olefinic fluorine signals.-

Pass Criteria:

free fluoride release after 72h.

-

Tier 2: pH-Rate Profile & Kinetic Modeling

Determine the specific base-catalysis constant (

Protocol:

-

Buffer Setup: Prepare 5 buffers ranging from pH 2 to pH 12 (ensure constant ionic strength using NaCl).

-

Method: HPLC-UV/MS (Reverse Phase C18). Use a mobile phase with low pH (0.1% Formic Acid) to quench reaction during analysis.

-

Execution: Inject samples at

hours. -

Calculation: Plot

vs. time.-

Self-Validating Check: The rate constant

should increase linearly with

-

Tier 3: O-N Migration Assessment (For Prodrugs)

If developing an O-acyl derivative, this test confirms the kinetic barrier provided by fluorine.

Protocol:

-

Solvent:

/ Phosphate Buffer (pD 7.4). -

Monitoring: Real-time

-NMR. -

Marker: Watch the shift of the

-proton next to the oxygen.

Stability Testing Workflow

The following flowchart outlines the decision matrix for evaluating a new fluorinated lead compound.

Figure 2: Strategic workflow for stability assessment of fluorinated amine candidates.

References

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Di Maso, M. J., et al. (2025). Base-Induced Instability of Fluorotelomer Alcohols. Journal of Fluorine Chemistry (Contextualized via PMC). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. Link

-

European Medicines Agency (EMA). (2003). ICH Topic Q1A (R2) Stability Testing of new Drug Substances and Products. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-(3-Amino-4-fluorophenyl)ethanol

Abstract & Strategic Overview

1-(3-Amino-4-fluorophenyl)ethanol is a critical chiral building block in the synthesis of small molecule kinase inhibitors (e.g., c-Met/ALK inhibitors). Its structural motif—a secondary alcohol adjacent to a fluoro-aniline core—serves as a pharmacophore scaffold for hydrogen bonding within ATP-binding pockets.

This application note details two distinct protocols for synthesizing this intermediate from ketone precursors:

-

Protocol A (Racemic): A robust, scalable chemoselective reduction using Sodium Borohydride (

). -

Protocol B (Enantioselective): An Asymmetric Transfer Hydrogenation (ATH) utilizing a Ruthenium-TsDPEN catalyst to yield the (

)- or (

Retrosynthetic Analysis

The most direct disconnection reveals 1-(3-amino-4-fluorophenyl)ethanone as the immediate precursor. The challenge lies in reducing the carbonyl moiety without affecting the labile C-F bond or requiring protection of the primary amine.

Figure 1: Retrosynthetic logic for the target amino-alcohol.

Critical Process Parameters (CPP)

Before initiating synthesis, the following chemical compatibilities must be managed:

| Parameter | Specification | Scientific Rationale |

| Chemoselectivity | Carbonyl vs. C-F | The C-F bond at the 4-position is activated by the 3-amino group. Strong reducing agents (e.g., |

| Amine Interference | Free | Primary amines can coordinate to metal catalysts (Pd, Ru), poisoning them. Protocol B uses a Ru-arene complex resistant to amine poisoning. |

| Safety | Borohydride reduction releases 4 moles of |

Protocol A: Chemoselective Reduction (Racemic)

Objective: Rapid, high-yield synthesis of racemic 1-(3-amino-4-fluorophenyl)ethanol. Scale: 10 g basis.

Materials

-

Substrate: 1-(3-amino-4-fluorophenyl)ethanone (10.0 g, 65.3 mmol).

-

Reagent: Sodium Borohydride (

) (2.47 g, 65.3 mmol, 1.0 equiv). -

Solvent: Methanol (MeOH), anhydrous (100 mL).

-

Quench: Saturated Ammonium Chloride (

).

Step-by-Step Methodology

-

Setup: Charge 1-(3-amino-4-fluorophenyl)ethanone and MeOH into a 250 mL 3-neck round-bottom flask equipped with a thermometer and nitrogen inlet.

-

Cooling: Cool the solution to